

Comprehensive literature review on 1-(2,3-Dimethoxyphenyl)-N-methylmethanamine hydrochloride

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Compound of Interest

Compound Name: 1-(2,3-Dimethoxyphenyl)-N-methylmethanamine hydrochloride

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An In-Depth Technical Guide to **1-(2,3-Dimethoxyphenyl)-N-methylmethanamine Hydrochloride** for Researchers, Scientists, and Drug Development Professionals

Introduction: Situating a Novel Phenethylamine Derivative

1-(2,3-Dimethoxyphenyl)-N-methylmethanamine hydrochloride belongs to the broad chemical class of substituted phenethylamines, a group of compounds based on the core phenethylamine structure. This class is renowned for its diverse pharmacological activities, encompassing central nervous system stimulants, hallucinogens, entactogens, and antidepressants.^[1] The specific arrangement of substituents on the phenyl ring, as well as modifications to the ethylamine side chain, dictates the compound's interaction with biological targets and its resulting pharmacological profile.^{[1][2]}

The presence of two methoxy groups at the 2 and 3 positions of the phenyl ring suggests that this compound is a member of the methoxy-substituted phenethylamine family.^[3] Compounds with this structural motif are known to interact with various receptors, most notably serotonin (5-HT) receptors, as well as adrenergic and dopamine receptors.^{[2][3][4]} The N-methyl group on the amine further modifies its properties. This guide provides a comprehensive technical overview of **1-(2,3-Dimethoxyphenyl)-N-methylmethanamine hydrochloride**, from its

synthesis to its putative pharmacology and analytical characterization, offering a foundational resource for researchers in medicinal chemistry and drug development.

Chemical Identity and Physicochemical Properties

While specific experimental data for **1-(2,3-Dimethoxyphenyl)-N-methylmethanamine hydrochloride** is not widely available in public literature, its properties can be inferred from its chemical structure and comparison with related compounds.

Property	Value (Predicted)	Source
IUPAC Name	1-(2,3-dimethoxyphenyl)-N-methylmethanamine;hydrochloride	PubChem
Molecular Formula	C ₁₀ H ₁₆ CINO ₂	Inferred
Molecular Weight	217.7 g/mol	Inferred
Appearance	White to off-white crystalline solid	Inferred
Solubility	Soluble in water and polar organic solvents (e.g., methanol, ethanol)	Inferred

Synthesis and Manufacturing: A Proposed Pathway

The synthesis of **1-(2,3-Dimethoxyphenyl)-N-methylmethanamine hydrochloride** can be logically approached through a two-step process starting from the commercially available precursor, 2,3-dimethoxybenzaldehyde. This process involves a reductive amination reaction followed by conversion to the hydrochloride salt.

Step 1: Synthesis of 2,3-Dimethoxybenzaldehyde

The key starting material, 2,3-dimethoxybenzaldehyde, can be synthesized via several reported methods. One efficient route involves the formylation of 1,2-dimethoxybenzene (o-dimethoxybenzene).

Protocol for Synthesis of 2,3-Dimethoxybenzaldehyde:

- To a reactor containing 1,2-dimethoxybenzene, add xylene as a solvent.
- While stirring at room temperature, add formaldehyde.
- After a brief stirring period, add anhydrous magnesium chloride and triethylamine.
- Heat the reaction mixture to 100°C and maintain for approximately 6 hours.
- Upon completion, the reaction mixture is worked up and purified to yield 2,3-dimethoxybenzaldehyde.^{[5][6]}

Step 2: Reductive Amination to Form the Free Base

The synthesized 2,3-dimethoxybenzaldehyde can then be converted to the target N-methylmethanamine via reductive amination. This is a standard and widely used method for forming amines from carbonyl compounds.

Protocol for Reductive Amination:

- Dissolve 2,3-dimethoxybenzaldehyde in a suitable solvent, such as methanol.
- Cool the solution to 0°C and slowly add a methanolic solution of methylamine. Stir for 1 hour at this temperature to form the intermediate imine.
- In a portion-wise manner, add a reducing agent, such as sodium borohydride, while maintaining the temperature at 0°C.
- Allow the reaction to warm to room temperature and stir for 12 hours.
- Acidify the reaction mixture with dilute hydrochloric acid and remove the methanol under reduced pressure.
- Basify the aqueous residue with a sodium hydroxide solution and extract the product with an organic solvent (e.g., ethyl acetate).

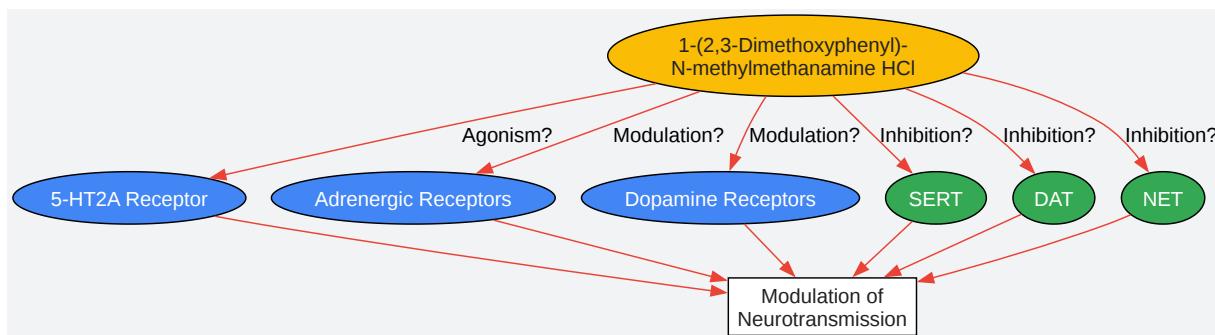
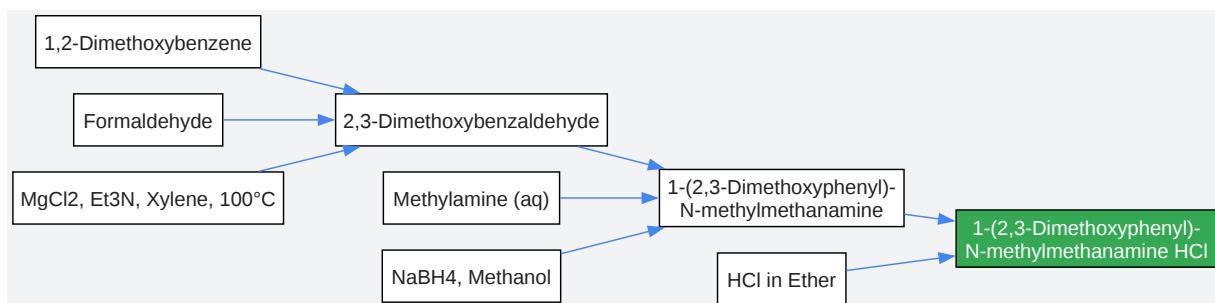
- Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield the free base, 1-(2,3-Dimethoxyphenyl)-N-methylmethanamine.^[7]

Step 3: Conversion to the Hydrochloride Salt

The final step is the conversion of the free base to its more stable and water-soluble hydrochloride salt.

Protocol for Hydrochloride Salt Formation:

- Dissolve the crude free base in a suitable anhydrous solvent, such as diethyl ether or isopropanol.
- Slowly add a solution of hydrochloric acid in the same solvent (or bubble hydrogen chloride gas through the solution) while stirring.
- The hydrochloride salt will precipitate out of the solution.
- Collect the precipitate by filtration, wash with a small amount of cold solvent, and dry under a vacuum to yield **1-(2,3-Dimethoxyphenyl)-N-methylmethanamine hydrochloride**.



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Putative pharmacological targets and signaling pathways.

Analytical Methodologies

The characterization and quantification of **1-(2,3-Dimethoxyphenyl)-N-methylmethanamine hydrochloride** in both bulk material and biological matrices would rely on standard analytical techniques employed for small molecules.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For the analysis of this compound, a derivatization step may not be necessary, although it could improve chromatographic performance.

Exemplar GC-MS Protocol:

- **Sample Preparation:** Dissolve an accurately weighed amount of the hydrochloride salt in methanol to create a stock solution. Further dilute to a working concentration within the calibration range. For biological samples, a liquid-liquid or solid-phase extraction would be required to isolate the analyte from the matrix.
- **Instrumentation:** An Agilent 8890 GC coupled to a 7010B triple quadrupole GC/MS/MS or similar instrument would be suitable. [\[8\]](#)
3. Chromatographic Conditions:
 - **Column:** A mid-polarity column, such as a DB-1701 (14% cyanopropylphenyl/86% dimethylpolysiloxane), would provide good separation. [\[8\]](#)
 - *** Injection:** Splitless injection mode at 220°C. [\[8\]](#)
 - *** Oven Program:** Start at a low temperature (e.g., 70°C), followed by a temperature ramp to a final temperature of around 280°C to ensure elution of the analyte. [\[9\]](#)
 - *** Carrier Gas:** Helium at a constant flow rate. [\[8\]](#)
- **4. Mass Spectrometry Conditions:**
 - **Ionization:** Electron Ionization (EI) at 70 eV.
 - **Acquisition Mode:** Full scan for initial identification, followed by Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantification to enhance sensitivity and selectivity. The mass spectrum of the 2,3-dimethoxybenzyl isomer may show a unique fragment ion at m/z 136. [\[10\]](#)

GC-MS Parameter	Suggested Value
Injection Mode	Splitless
Inlet Temperature	220-250°C
Oven Program	70°C, ramp to 280°C
Carrier Gas	Helium
MS Ionization	Electron Ionization (EI)

| Acquisition Mode | Full Scan / SIM / MRM |

Spectroscopic Analysis (FTIR and UV-Vis)

Spectroscopic methods can provide valuable information for structural confirmation.

- Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum would be expected to show characteristic peaks for the aromatic C-H stretching, C=C stretching of the phenyl ring, C-O stretching of the methoxy groups, and N-H stretching of the secondary amine salt.
- Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum in a suitable solvent (e.g., methanol or water) would display absorption bands corresponding to the $\pi \rightarrow \pi^*$ transitions of the substituted benzene ring.

Conclusion and Future Directions

1-(2,3-Dimethoxyphenyl)-N-methylmethanamine hydrochloride is a substituted phenethylamine with a unique substitution pattern that warrants further investigation. While its synthesis is achievable through established chemical transformations, its pharmacological profile remains to be elucidated. Future research should focus on *in vitro* receptor binding and functional assays to determine its affinity and efficacy at serotonin, dopamine, and adrenergic receptors. Furthermore, *in vivo* studies would be necessary to understand its pharmacokinetic and pharmacodynamic properties. The analytical methods outlined in this guide provide a solid foundation for the quality control and quantification of this compound in research and development settings.

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